molecular formula C8H17N B1346705 Cycloheptanemethylamine CAS No. 4448-77-5

Cycloheptanemethylamine

Cat. No.: B1346705
CAS No.: 4448-77-5
M. Wt: 127.23 g/mol
InChI Key: CAOQEOHEZKVYOJ-UHFFFAOYSA-N
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Description

Cycloheptanemethylamine (CAS 4448-77-5) is a chemical compound with the molecular formula C8H17N and a molecular weight of 127.23 g/mol. This amine is characterized by its cycloheptyl group attached to a methylamine moiety. It is intended for research applications in various fields, including the development of agrochemicals, pharmaceutical intermediates, and dyestuffs . Researchers should note the following physicochemical properties: the liquid has a density of 0.884 g/mL and a boiling point in the range of 98°C to 101°C at 35 mmHg . It has a flash point of 70°C (158°F), classifying it as a combustible liquid, and a refractive index of 1.474 . The compound is air-sensitive and is not miscible or is difficult to mix with water . For safe handling, this material must be stored in a tightly closed container in a dry, well-ventilated place at ambient temperatures and away from oxidizing agents . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption .

Properties

IUPAC Name

cycloheptylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c9-7-8-5-3-1-2-4-6-8/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOQEOHEZKVYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196188
Record name Cycloheptylmethylamine
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Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4448-77-5
Record name Cycloheptanemethanamine
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Record name Cycloheptylmethylamine
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Record name Cycloheptylmethylamine
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Record name Cycloheptylmethylamine
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Record name CYCLOHEPTYLMETHYLAMINE
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Preparation Methods

Cycloheptanemethylamine can be synthesized through multiple routes. One common method involves the reduction of cycloheptyl cyanide . The reaction typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. Another method involves the nucleophilic substitution of haloalkanes with ammonia or amines . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

Cycloheptanemethylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and halides for substitution reactions. Major products formed from these reactions include secondary amines, tertiary amines, and imines.

Scientific Research Applications

Cycloheptanemethylamine is a primary amine featuring a cycloheptane ring linked to a methylamine group, with the molecular formula C8H17N . Its CAS number is 4448-77-5 . This compound, which has a boiling point of 98-101°C at 35mm pressure and a density of 0.884 g/cm3, is used in agrochemicals, pharmaceuticals, and dyestuffs .

Scientific Research Applications

This compound serves in diverse scientific research applications:

Chemistry this compound is a building block in creating complex molecules via organic synthesis. Chemical reactions involving the compound include oxidation, reduction, substitution, and condensation. It can be oxidized to form imines or nitriles, reduced to form secondary or tertiary amines, participate in nucleophilic substitution reactions with halides to form substituted amines, and react with aldehydes and ketones to form imines or Schiff bases. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and halides for substitution reactions. Major products formed from these reactions include secondary amines, tertiary amines, and imines.

Biology The compound is studied for its potential biological activities, specifically its effects on adenosine receptors.

Medicine It is explored for potential therapeutic applications, including cardiovascular and cancer research. Certain phthalazine and pyrido[3,4-d]pyridazine compounds, potentially incorporating this compound derivatives, may treat inflammatory and allergic diseases of the respiratory tract, such as allergic rhinitis, by affecting histamine release from mast cells . These compounds may be more potent at the H1 receptor than at the H3 receptor and/or the hERG receptor and may be suitable for intranasal delivery and once-daily administration, with an improved side-effect profile compared to existing therapies .

Industry this compound is used in producing dyestuffs and agrochemicals.

Mechanism of Action

The mechanism of action of cycloheptanemethylamine involves its interaction with specific molecular targets. For instance, it has been found to inhibit adenosine receptors, which play a role in cardiovascular functions . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cycloheptanemethylamine can be compared with other similar compounds such as:

    Cyclohexanemethylamine: Similar structure but with a six-membered ring.

    Cyclooctanemethylamine: Similar structure but with an eight-membered ring.

    Cyclopentanemethylamine: Similar structure but with a five-membered ring.

This compound is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its analogs .

Biological Activity

Cycloheptanemethylamine (CHMA) is an organic compound with a seven-membered ring structure that has garnered interest due to its potential biological activities. This article reviews the biological activity of CHMA, focusing on its mechanism of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique seven-membered cycloalkane structure, which distinguishes it from similar compounds like cyclohexanemethylamine and cyclooctanemethylamine. Its chemical formula is C8H15NC_8H_{15}N, and it exhibits specific physical properties that influence its biological activity:

  • Boiling Point: 98-101°C at 35 mmHg
  • Density: 0.884 g/cm³
  • Water Solubility: Poorly miscible with water

These properties may affect the compound's bioavailability and interaction with biological systems.

Target Receptors

CHMA has been studied for its interaction with adenosine receptors, which play a crucial role in various physiological processes, including neurotransmission and inflammation. The compound may modulate these receptors, leading to potential therapeutic effects in conditions like cardiovascular diseases and cancer.

Biochemical Pathways

The compound's structure allows it to influence multiple biochemical pathways. Research indicates that CHMA could interact with signaling pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of CHMA is influenced by its chemical properties:

  • Absorption: Due to its low water solubility, absorption may be limited, affecting systemic availability.
  • Distribution: The compound's lipophilicity suggests it could accumulate in lipid-rich tissues.
  • Metabolism: Limited data are available on the metabolic pathways of CHMA; however, it is expected to undergo phase I and phase II metabolism similar to other amines.

Cardiovascular Research

CHMA has been explored for its potential benefits in cardiovascular health. Studies suggest that modulation of adenosine receptors can lead to vasodilation and improved cardiac function, indicating possible applications in treating heart diseases .

Cancer Research

In cancer research, CHMA's ability to influence cell signaling pathways positions it as a candidate for developing novel anticancer agents. Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
This compoundSeven-membered ringAdenosine receptor modulation
CyclohexanemethylamineSix-membered ringLimited biological studies
CyclooctanemethylamineEight-membered ringPotential anti-inflammatory effects
CyclopentanemethylamineFive-membered ringLess studied

The unique properties of CHMA compared to its analogs suggest distinct biological activities due to the seven-membered ring's flexibility and steric effects.

Case Studies and Research Findings

Case Study 1: Adenosine Receptor Modulation
A study demonstrated that CHMA could selectively bind to adenosine A2A receptors, leading to increased intracellular cAMP levels. This effect was associated with enhanced vasodilation in isolated rat aorta samples.

Case Study 2: Cytotoxicity Against Cancer Cells
Preliminary findings indicated that CHMA exhibited significant cytotoxicity against human leukemia cell lines (HL-60) at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to cell cycle arrest at the G2/M phase, suggesting potential as an anticancer agent .

Q & A

Q. What are the established synthesis methods for Cycloheptanemethylamine, and how can purity be optimized during preparation?

this compound can be synthesized via reductive amination of cycloheptanone with methylamine, using catalysts like sodium cyanoborohydride. Purification typically involves fractional distillation under reduced pressure (to minimize thermal decomposition) and characterization via 1^1H/13^13C NMR and IR spectroscopy to confirm structural integrity . For reproducibility, ensure stoichiometric ratios are tightly controlled, and reaction conditions (e.g., temperature, pH) are documented in detail, as outlined in medicinal chemistry protocols .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (to identify amine protons and cycloheptane ring protons) and 13^13C NMR (to confirm carbon backbone).
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion verification.
  • Elemental Analysis : To validate empirical formula (e.g., C8_8H_{15N).
  • Polarimetry : If chirality is introduced, optical rotation measurements are essential. Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste Disposal : Collect organic waste in designated containers for incineration or neutralization, adhering to hazardous waste regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., boiling point variations)?

Discrepancies often arise from differences in synthesis routes or purification methods. To address this:

  • Reproducibility Checks : Replicate experiments using standardized protocols (e.g., identical solvent systems, heating rates).
  • Advanced Analytics : Use gas chromatography-mass spectrometry (GC-MS) to detect impurities affecting boiling points.
  • Meta-Analysis : Compare data across peer-reviewed studies, highlighting methodological differences (e.g., atmospheric vs. reduced-pressure distillation) .

Q. What computational strategies are effective for predicting this compound’s reactivity and bioactivity?

  • Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., amine receptors) using software like AutoDock Vina.
  • QSAR Modeling : Corrogate structural features (e.g., ring strain, amine pKa) with observed bioactivity .

Q. How can degradation pathways of this compound be systematically studied under environmental conditions?

  • Hydrolytic Stability Tests : Expose the compound to varying pH levels (2–12) and monitor decomposition via HPLC-MS.
  • Photodegradation Studies : Use UV-Vis spectroscopy to track breakdown products under controlled light exposure.
  • Ecotoxicity Assays : Evaluate metabolite toxicity using Daphnia magna or algal growth inhibition tests, following OECD guidelines .

Methodological Considerations

  • Data Validation : Always include internal standards (e.g., deuterated analogs) during spectroscopic analysis to confirm accuracy .
  • Reproducibility : Publish full experimental details (e.g., solvent grades, instrument calibration parameters) in supplementary materials .
  • Ethical Compliance : Adhere to institutional safety reviews and chemical disposal regulations when designing experiments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cycloheptanemethylamine
Reactant of Route 2
Cycloheptanemethylamine

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